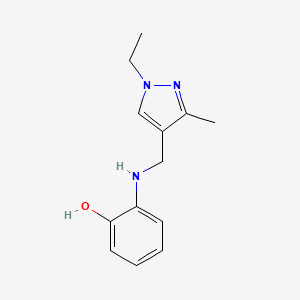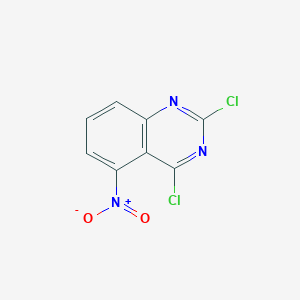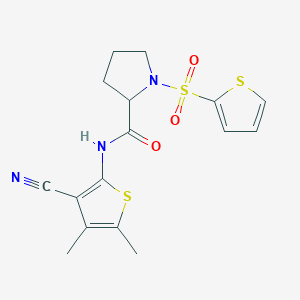![molecular formula C11H11ClFNOS B2383764 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one CAS No. 871673-14-2](/img/structure/B2383764.png)
2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one is an organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one typically involves the reaction of 2-fluorobenzaldehyde with thiazolidine-2-thione in the presence of a base, followed by chlorination. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one include:
2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
2-Chloro-1-(3-chlorophenyl)ethanone: Another structurally related compound with different substituents.
2′-Chloro-4′-fluoroacetophenone: A compound with a similar core structure but different functional groups
Properties
IUPAC Name |
2-chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNOS/c12-7-10(15)14-5-6-16-11(14)8-3-1-2-4-9(8)13/h1-4,11H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCDRXQTRIPZOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)CCl)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2383681.png)
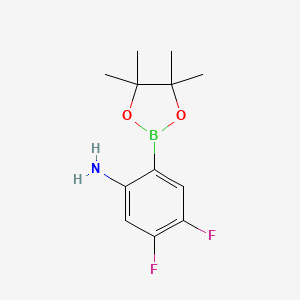
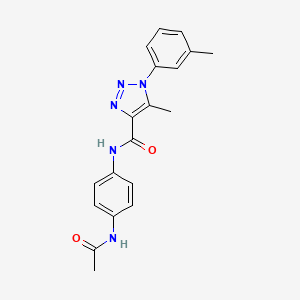
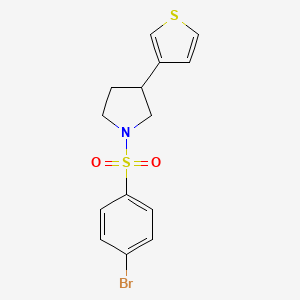
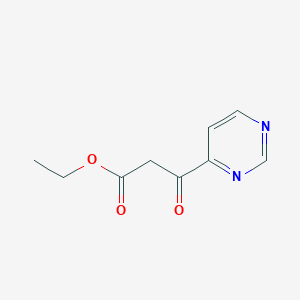
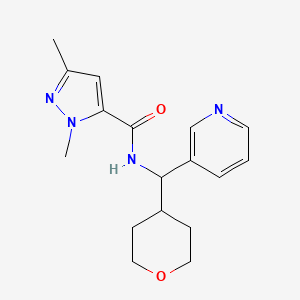
![4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2383695.png)

![1-(Thiolan-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane](/img/structure/B2383698.png)
![ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2383699.png)
![2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride](/img/structure/B2383700.png)
